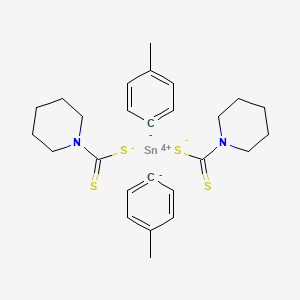![molecular formula C15H15NO2S B14442724 1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene CAS No. 77189-94-7](/img/structure/B14442724.png)
1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with three methyl groups and a nitrophenylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene typically involves the nitration of a precursor compound followed by a sulfanyl substitution. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions often require controlled temperatures to ensure the selective nitration of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states of the sulfur atom.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of sulfoxides or sulfones.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
1,3,5-Trimethylbenzene: Lacks the nitrophenylsulfanyl group, making it less reactive in certain chemical reactions.
2,4,6-Trinitrotoluene: Contains multiple nitro groups, leading to different reactivity and applications.
4-Nitrophenylsulfanylbenzene: Lacks the methyl groups, affecting its steric and electronic properties.
属性
CAS 编号 |
77189-94-7 |
|---|---|
分子式 |
C15H15NO2S |
分子量 |
273.4 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-2-(4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C15H15NO2S/c1-10-8-11(2)15(12(3)9-10)19-14-6-4-13(5-7-14)16(17)18/h4-9H,1-3H3 |
InChI 键 |
SMCOLHKSYNAOLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)SC2=CC=C(C=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


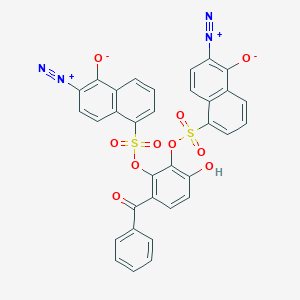
![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
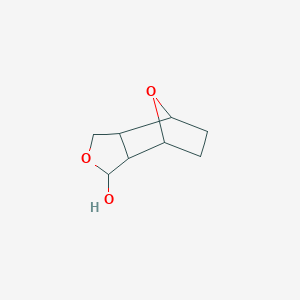
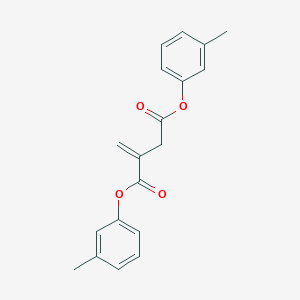
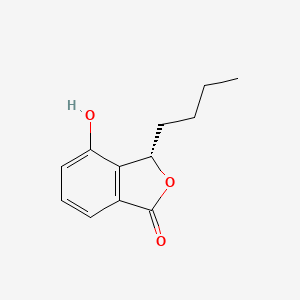
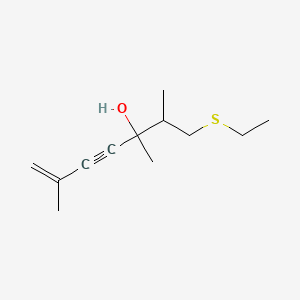
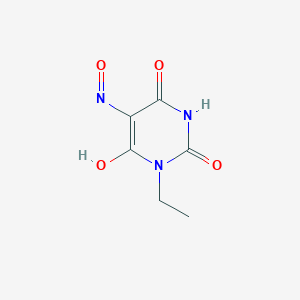
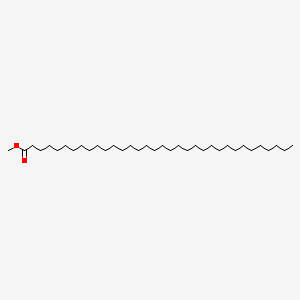
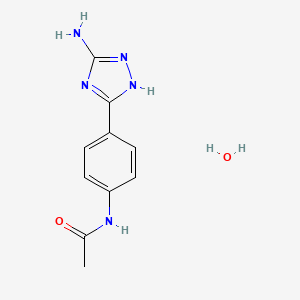
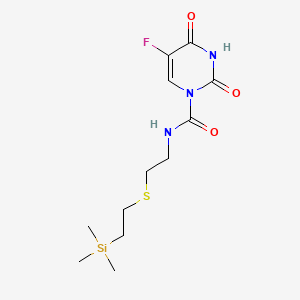

![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)

